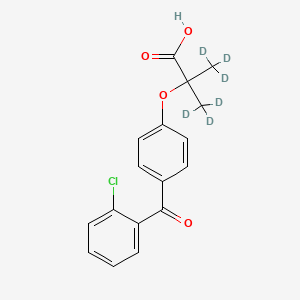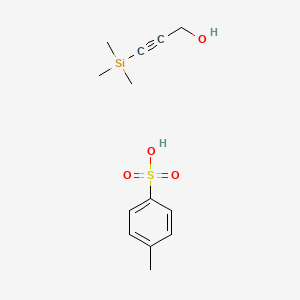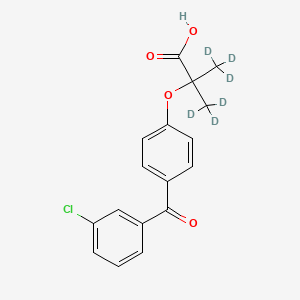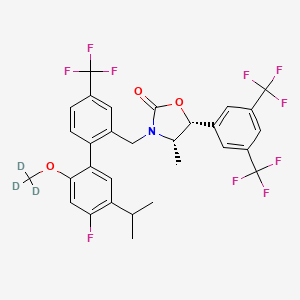
Anacetrapib-d3
描述
Anacetrapib-d3 is a deuterated form of anacetrapib, a potent cholesteryl ester transfer protein inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of anacetrapib. Anacetrapib itself was developed to manage dyslipidemia by lowering low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels, thereby reducing cardiovascular disease risk .
作用机制
Target of Action
Anacetrapib-d3 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in High-Density Lipoprotein (HDL) metabolism by mediating the exchange of triglycerides and cholesterol esters between mature HDL and Low-Density Lipoprotein (LDL) or Very Low-Density Lipoprotein (VLDL) .
Mode of Action
This compound interacts with CETP, inhibiting its activity . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . The drug’s interaction with CETP prevents the transfer of cholesteryl esters from HDL to LDL, a pivotal step in reverse cholesterol transport .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid regulation pathway. By inhibiting CETP, this compound disrupts the normal exchange of lipids between HDL and LDL/VLDL . This results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Pharmacokinetics
This compound is absorbed after oral administration, with a median time to maximum concentration (Tmax) of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The area under the curve (AUC) and maximum concentration (Cmax) of this compound increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg . Once-daily administration of 100 mg of this compound for 10 days results in a median Tmax of 5.0 hours with an apparent half-life of 193.7 hours on Day 10 of multiple dosing .
Result of Action
The inhibition of CETP by this compound leads to a reduction in atherosclerotic lesion area and severity, and an increase in plaque stability index . It also adds to the effects of atorvastatin by further decreasing lesion size . In clinical trials, this compound has been shown to reduce the risk of major coronary events .
Action Environment
The pharmacokinetics of this compound in Chinese subjects are comparable to those observed in the black population and in white subjects . This suggests that the drug’s action, efficacy, and stability may be influenced by genetic factors rather than environmental factors . .
生化分析
Biochemical Properties
Anacetrapib-d3 acts by inhibiting CETP, a protein that mediates the transfer of cholesteryl esters and triglycerides between different lipoprotein fractions in human blood plasma . By inhibiting CETP, this compound effectively disrupts this lipid exchange process, leading to an increase in High-Density Lipoprotein (HDL) cholesterol levels and a decrease in Low-Density Lipoprotein (LDL) cholesterol levels .
Cellular Effects
In the context of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. It influences cell function by altering lipid profiles, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CETP, thereby inhibiting its activity . This inhibition prevents the transfer of cholesteryl esters from HDL to LDL or Very Low-Density Lipoprotein (VLDL), resulting in increased HDL cholesterol levels and decreased LDL cholesterol levels .
Temporal Effects in Laboratory Settings
This compound has been observed to have a long elimination half-life of 105.3–122.3 hours, indicating its stability in the body over time . This long half-life is thought to be due, in part, to its distribution into adipose tissue .
Metabolic Pathways
This compound, as a CETP inhibitor, is involved in lipid metabolism pathways. It interacts with CETP, an enzyme that plays a key role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
Transport and Distribution
This compound is absorbed after administration and is distributed within the body, with a notable accumulation in adipose tissue . This distribution is thought to contribute to its long half-life .
Subcellular Localization
In terms of subcellular localization, this compound has been found to primarily localize to the lipid droplet of adipocytes in white adipose tissue . This localization does not require active transport or lipase-dependent mobilization of lipid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anacetrapib-d3 involves the incorporation of deuterium atoms into the molecular structure of anacetrapib. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves multiple steps of organic synthesis, including halogenation, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product. Advanced purification techniques such as chromatography are employed to achieve the desired purity levels .
化学反应分析
Types of Reactions: Anacetrapib-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
Anacetrapib-d3 is extensively used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and degradation products of anacetrapib.
Biology: It helps in understanding the biological interactions and effects of anacetrapib at the molecular level.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of anacetrapib.
相似化合物的比较
Torcetrapib: Developed by Pfizer, but caused unacceptable increases in blood pressure.
Dalcetrapib: Developed by Hoffmann–La Roche, did not raise blood pressure but showed no clinically meaningful efficacy.
Evacetrapib: Developed by Eli Lilly and Company, but was discontinued due to lack of efficacy.
Uniqueness of Anacetrapib-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. Unlike its predecessors, anacetrapib showed promising results in clinical trials, significantly reducing cardiovascular events without major adverse effects .
属性
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZLGJHLQGUVPN-IVVQBUEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733091 | |
| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061715-90-9 | |
| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



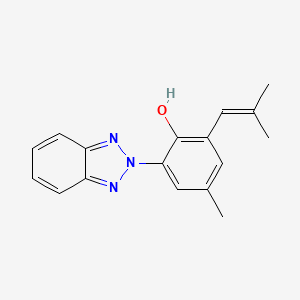
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)
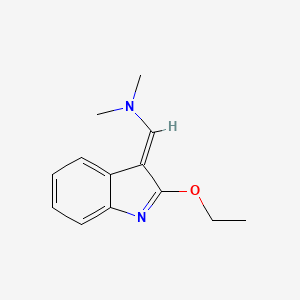
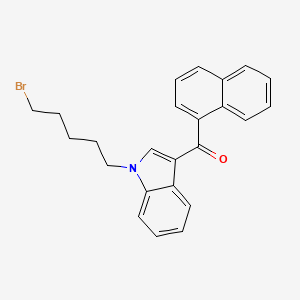
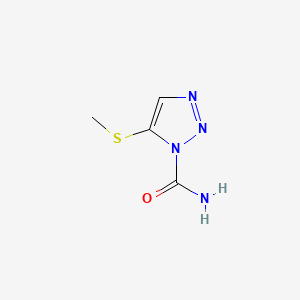
![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)
